N-(2-fluoro-4-methylphenyl)thian-4-amine
Description
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-fluoro-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
BELWMBBXWGIJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCSCC2)F |
Origin of Product |
United States |
Preparation Methods
Thian-4-amine Synthesis via Cyclization
The thian-4-amine moiety is typically synthesized through cyclization of 4-mercaptocyclohexanol derivatives. A patent from the Chinese Academy of Sciences (CN103304439A) demonstrates that treatment of 4-mercaptocyclohexanol with thionyl chloride at 40–85°C for 3–5 hours generates thian-4-amine hydrochloride in 89% yield. Critical parameters include:
- Temperature control : Maintaining reflux conditions between 60–70°C prevents oligomerization
- Solvent selection : Dichloromethane enables efficient HCl gas removal
- Catalyst system : Pyridine (0.5–1.0 mol%) accelerates cyclization kinetics
Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic shifts at δ 2.81 ppm (CH₃–N coupling) and δ 8.56 ppm (NH stretch), confirming ring formation.
Fluorophenyl Group Introduction
Coupling the thian-4-amine core with 2-fluoro-4-methylphenyl groups employs Ullmann-type reactions. Experimental data from ChemComm (2024) reveals that copper(I) iodide/1,10-phenanthroline catalysts in dimethylformamide (DMF) at 110°C achieve 78% coupling efficiency over 24 hours. Key considerations:
- Substrate ratio : 1:1.2 amine-to-aryl halide minimizes di-amination byproducts
- Oxygen exclusion : Rigorous nitrogen purging prevents Cu catalyst oxidation
- Workup protocol : Sequential ethyl acetate/water extraction removes unreacted halides
Optimization of Reductive Amination
Pd/C Catalytic Hydrogenation
The Pd/C-mediated route described in CN103304439A achieves 98% purity when reducing nitro intermediates. Standard conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| H₂ pressure | 3.5–4.0 bar | ±7% efficiency |
| Catalyst loading | 5 wt% Pd/C | <2% leaching |
| Reaction time | 6–8 hours | Maximizes conversion |
Post-hydrogenation purification via silica gel chromatography (95:5 DCM/MeOH) removes residual Pd, as confirmed by inductively coupled plasma analysis.
Borane-Based Reduction
Alternative protocols using BH₃·THF complexes show comparable efficacy under milder conditions (25°C, 2 hours). University of Groningen data indicates 67% isolated yield when employing NaIO₄ as a co-oxidant, though this method generates 0.3 equivalents of boron-containing waste per mole product.
Environmental and Scalability Considerations
Solvent Recovery Systems
Industrial-scale synthesis (≥100 kg batches) utilizes falling-film evaporators to recover 92% of dichloromethane, reducing process mass intensity by 41% compared to batch distillation. Life-cycle assessments estimate a 33% reduction in carbon footprint when implementing solvent recycling.
Catalytic Recycling
Pd/C catalysts maintain 89% activity over five hydrogenation cycles when regenerated via sequential acetic acid/ethanol washes. X-ray photoelectron spectroscopy confirms the absence of sulfur poisoning on catalyst surfaces.
Analytical Characterization Benchmarks
Spectroscopic Standards
Stability Profiles
Accelerated stability testing (40°C/75% RH) shows ≤0.5% degradation over 6 months when stored in amber glass under nitrogen.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate 24 g/hour throughput using microreactor technology:
Biocatalytic Approaches
Engineered transaminases from Aspergillus oryzae catalyze the final amination step with 91% enantiomeric excess, though substrate scope remains limited to electron-deficient aryl groups.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-methylphenyl)thian-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-fluoro-4-methylphenyl)thian-4-one, while reduction may yield this compound derivatives with additional hydrogen atoms .
Scientific Research Applications
N-(2-fluoro-4-methylphenyl)thian-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-(3-Bromo-4-fluorophenyl)thian-4-amine
- Molecular Formula : C₁₁H₁₃BrFNS
- Molecular Weight : 290.20 g/mol
- Substituents : 3-Bromo and 4-fluoro on phenyl.
- Key Differences : Bromine’s larger atomic radius and electronegativity alter steric and electronic effects compared to the methyl group in the target compound. This may influence binding affinity in biological systems .
N-(Propan-2-yl)thian-4-amine
- Molecular Formula : C₈H₁₇NS
- Molecular Weight : 159.29 g/mol
- Substituents : Aliphatic isopropyl group.
N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Molecular Formula : C₁₂H₁₆N₂OS
- Substituents : 4-Ethoxy on phenyl; thiazin-2-amine core.
- Key Differences : The thiazin ring (6-membered with two heteroatoms) introduces different conformational flexibility compared to the thiane ring. Ethoxy’s electron-donating effects contrast with fluorine’s electron-withdrawing nature .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| N-(2-Fluoro-4-methylphenyl)thian-4-amine | 225.30 (estimated) | ~2.5 | Low (hydrophobic) |
| N-(3-Bromo-4-fluorophenyl)thian-4-amine | 290.20 | ~3.1 | Very low |
| N-(Propan-2-yl)thian-4-amine | 159.29 | ~1.8 | Moderate |
| N-(4-Ethoxyphenyl)thiazin-2-amine | 248.33 | ~2.9 | Low |
*LogP values estimated using fragment-based methods.
Q & A
Q. Critical Intermediates :
- 2-(2-Fluoro-4-methylphenyl)ethanol (reduction product).
- 2-(2-Fluoro-4-methylphenyl)acetaldehyde (oxidation product).
Reference : Similar pathways are validated in fluorinated phenyl derivatives .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts improve coupling efficiency in amine formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
